4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

描述

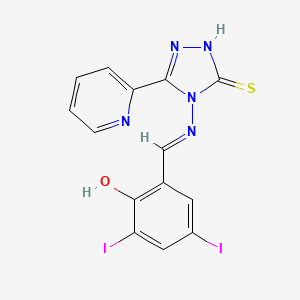

The compound 4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features:

- A pyridin-2-yl group at position 3, which influences electronic and steric properties.

- A 2-hydroxy-3,5-diiodobenzylidene moiety at position 4, introducing heavy iodine atoms and a phenolic hydroxyl group.

- A thione (-S-) group at position 5, critical for hydrogen bonding and coordination chemistry.

The iodine atoms may enhance biological activity via halogen bonding, while the hydroxyl group could improve solubility or binding affinity .

属性

IUPAC Name |

4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I2N5OS/c15-9-5-8(12(22)10(16)6-9)7-18-21-13(19-20-14(21)23)11-3-1-2-4-17-11/h1-7,22H,(H,20,23)/b18-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIOIZSEWBIEHX-CNHKJKLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613248-51-4 | |

| Record name | 2,4-DIIODO-6-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction process. One common method starts with the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with 3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reaction time.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The iodine atoms in the compound can be oxidized to iodate or periodate ions.

Reduction: : The compound can be reduced to remove the iodine atoms, resulting in a different functional group.

Substitution: : The hydroxyl and thione groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Reagents like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Iodate or periodate derivatives.

Reduction: : Compounds with reduced iodine content.

Substitution: : Derivatives with different substituents on the benzene ring.

科学研究应用

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Antibacterial Activity

Research has demonstrated that this compound shows promising antibacterial activity against gram-positive and gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) revealing effective antibacterial properties.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 39.0 |

| Escherichia coli | 84.0 |

| Pseudomonas aeruginosa | 50.0 |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. Studies have reported MIC values indicating its potential as an antifungal agent.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 39.6 |

Anticancer Potential

Triazole derivatives have been recognized for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Cancer Cell Studies

In vitro studies using human cancer cell lines have shown that the compound can significantly reduce cell viability at specific concentrations, indicating its potential as an anticancer agent.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Electronic Features

A comparison of substituents and molecular weights (MW) is summarized below:

*Estimated based on formula C₁₅H₁₀I₂N₄OS.

Key Observations:

- The target compound has the highest MW due to iodine substituents, which may reduce solubility in polar solvents compared to methoxy or alkyl analogs .

- The pyridin-2-yl group at position 3 is shared with ’s compound, suggesting similar π-π stacking or hydrogen-bonding interactions in biological targets .

- Iodine’s electronegativity and polarizability could enhance halogen bonding , a feature absent in tert-butyl or methoxy analogs .

Crystallographic and Physicochemical Properties

- Crystal Packing : Iodine’s large atomic radius may influence crystal lattice stability, as seen in ’s hydroxybenzylidene analog .

- Hydrogen Bonding : The hydroxyl and thione groups likely form intramolecular H-bonds, similar to ’s chlorophenyl derivative .

- Thermal Stability : Heavy atoms like iodine could increase thermal stability, though this remains untested.

生物活性

The compound 4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of 1,2,4-triazole that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with pyridin-2-amine in the presence of thiosemicarbazide. Characterization is performed using various techniques including mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 35.7 μg/mL |

| Escherichia coli | 84.0 μg/mL |

| Candida albicans | 39.6 μg/mL |

The compound demonstrated notable activity against Staphylococcus aureus and Candida albicans , suggesting its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this triazole derivative exhibits cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HT29 (colon cancer) | 6.2 |

| T47D (breast cancer) | 27.3 |

These findings indicate a promising role for the compound in cancer therapy, particularly against colon and breast cancer cells .

The biological activity of this compound may be attributed to its ability to interfere with microbial cell wall synthesis and induce apoptosis in cancer cells. The presence of iodine atoms enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy .

Case Studies

A recent study highlighted the effectiveness of this compound in inhibiting biofilm formation by Pseudomonas aeruginosa , a common pathogen associated with chronic infections. The compound's ability to disrupt quorum sensing mechanisms was noted as a significant factor in its antibacterial activity .

常见问题

Q. What are the optimized synthetic routes for 4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 4-amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione under acidic or basic conditions. Key steps include:

- Solvent selection : Ethanol or methanol under reflux (60–80°C) for 6–12 hours .

- Catalyst : Acetic acid or piperidine for Schiff base formation .

- Purification : Recrystallization using ethanol:water (3:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Yield optimization requires precise control of stoichiometry (1:1 molar ratio of aldehyde to triazole-thione) and pH (5–7 for minimal side products) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- FT-IR : Confirm thione (-C=S) stretch at 1250–1280 cm⁻¹ and hydroxy (-OH) stretch at 3200–3400 cm⁻¹ .

- NMR : NMR should show pyridinyl protons (δ 7.2–8.5 ppm), aromatic diiodo-hydroxybenzylidene protons (δ 6.8–7.6 ppm), and triazole NH (δ 10–12 ppm) .

- X-ray crystallography : Resolve π-stacking interactions between pyridinyl and triazole rings, and hydrogen bonding involving the hydroxy group .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

- Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations of 25–100 µg/mL .

- Minimum Inhibitory Concentration (MIC) : Broth microdilution method with resazurin as a viability indicator .

- Controls : Compare with ciprofloxacin (bacterial) and fluconazole (fungal) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) explain the compound’s interaction with bacterial DNA gyrase?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) to identify reactive sites (e.g., thione sulfur, hydroxy group) .

- Molecular docking (AutoDock Vina) : Dock the compound into S. aureus DNA gyrase (PDB: 2XCT). Key interactions include:

- Hydrogen bonds between the hydroxy group and Asp81.

- π-π stacking of pyridinyl with Tyr109 .

- Binding energy analysis : Compare ΔG values with known inhibitors (e.g., novobiocin) to assess potency .

Q. How can contradictory data on cytotoxicity across cancer cell lines be resolved?

Methodological Answer:

- Dose-response profiling : Test IC values in HeLa (cervical), MCF-7 (breast), and A549 (lung) cells using MTT assays (24–72 hours) .

- Mechanistic studies :

- Flow cytometry to assess apoptosis (Annexin V/PI staining).

- ROS detection via DCFH-DA fluorescence .

- Resistance factors : Evaluate P-glycoprotein efflux using verapamil as an inhibitor .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug design : Acetylate the hydroxy group to enhance lipophilicity .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

- Pharmacokinetic testing : Conduct bioavailability studies in rodent models with HPLC-MS quantification of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。